molecular formula C11H9LiN2O2 B2375842 lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate CAS No. 1984165-31-2

lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2375842
CAS No.: 1984165-31-2
M. Wt: 208.15
InChI Key: IPENWCGDRIPKGH-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is a complex organic compound that combines the properties of lithium ions with a pyridine and pyrrole-based ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate typically involves the coordination of lithium ions with the pyridine and pyrrole-based ligand. One common method involves the reaction of 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid with a lithium salt, such as lithium chloride or lithium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aqueous solutions of sodium or potassium salts.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.

    Reduction: Reduced forms of the pyrrole and pyridine rings.

    Substitution: Compounds with different cations replacing the lithium ion.

Scientific Research Applications

Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate involves its ability to coordinate with metal ions and form stable complexes. The pyridine and pyrrole rings provide multiple coordination sites, allowing for strong binding with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-imidazole-2-carboxylate
  • Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrazole-2-carboxylate
  • Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-thiazole-2-carboxylate

Uniqueness

Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of pyridine and pyrrole rings, which provide distinct coordination chemistry and reactivity compared to other similar compounds. The presence of both nitrogen-containing heterocycles allows for versatile binding modes and enhanced stability in various chemical environments.

Properties

IUPAC Name

lithium;5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.Li/c14-11(15)10-5-4-9(13-10)7-8-3-1-2-6-12-8;/h1-6,13H,7H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPENWCGDRIPKGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=NC(=C1)CC2=CC=C(N2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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